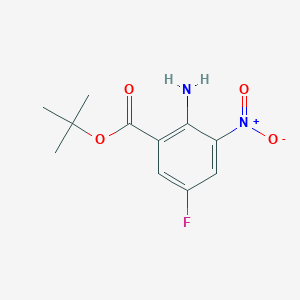

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

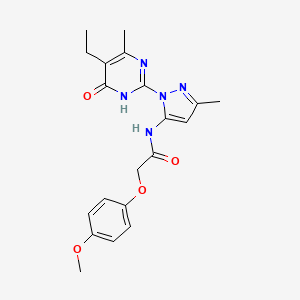

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide, commonly known as DMCBY, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Stereoselective Reactions

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide has been utilized in stereoselective reactions. For instance, its reactivity with pentacarbonyl[methoxy(2,2-diphenylethenyl)carbene]chromium in a stereoselective way has been demonstrated. This reaction involves insertion of the alkyne into the metal-carbene bond, leading to the formation of specific carbene-chromium complexes, as studied by Dötz, Fügen-Köster, and Neugebauer (1979) in their research (Dötz, Fügen-Köster, & Neugebauer, 1979).

Catalytic Synthesis

The compound has shown potential in catalytic synthesis applications. Saito, Saito, Shiro, and Sato (2011) explored its use in a ruthenium-catalyzed hydrovinylation-type cross-coupling with ethylene. This process is highly regioselective, yielding 2-aminobuta-1,3-diene derivatives. Such derivatives have further applications in synthesis, reacting with various dienophiles or singlet oxygen to form cyclic enamide derivatives (Saito, Saito, Shiro, & Sato, 2011).

Pharmaceutical Research

In the pharmaceutical domain, the compound has been explored for its potential in creating new classes of drugs. For example, novel antidiabetic arylsulfonamidothiazoles, which include derivatives of N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide, have been investigated for their role in selectively inhibiting the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition is critical in attenuating hepatic gluconeogenesis, providing a pathway for treating type 2 diabetes as investigated by Barf et al. (2002) (Barf et al., 2002).

Chemical Synthesis and Characterization

Chemical synthesis and characterization of this compound have been extensively studied. Li, Xie, Shan, Sun, and Chen (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol, which included compounds similar to N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide. This method is attractive for its broad substrate scope and excellent selectivities, providing a pathway for efficient synthesis in both academic and industrial contexts (Li, Xie, Shan, Sun, & Chen, 2012).

Propiedades

IUPAC Name |

N-(2,2-diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-6-9-13(16)15(4)11-10-12(17-5)14(11,7-2)8-3/h11-12H,7-8,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVRWFCCYJFSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC1OC)N(C)C(=O)C#CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2896297.png)

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)

![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)